

Awl 60 chemical structure and properties

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Compound of Interest		
Compound Name:	Awl 60	
Cat. No.:	B1665861	Get Quote

An in-depth analysis of the identifier "**AWL 60**" across chemical databases and scientific literature did not yield a specific chemical compound. The term most frequently corresponds to commercial product codes, lighting fixtures, or the aluminum alloy EN AW-6060. Given the request for a technical guide on chemical structure and properties for a scientific audience, this document will focus on the aluminum alloy EN AW-6060 [AlMgSi], as it is the most relevant material with well-documented chemical and physical characteristics.

Chemical Composition

The nominal chemical composition of EN AW-6060 is detailed in the EN 573-3 standard. The alloy consists primarily of aluminum, with magnesium and silicon as the main alloying elements, which form magnesium silicide (Mg₂Si) to allow for precipitation hardening. The standardized weight percentages of its constituent elements are provided below.[1][2]



Element	Weight Percentage (%)
Silicon (Si)	0.30 - 0.6
Iron (Fe)	0.10 - 0.30
Copper (Cu)	≤ 0.10
Manganese (Mn)	≤ 0.10
Magnesium (Mg)	0.35 – 0.6
Chromium (Cr)	≤ 0.05
Zinc (Zn)	≤ 0.15
Titanium (Ti)	≤ 0.10
Other (each)	≤ 0.05
Other (total)	≤ 0.15
Aluminum (Al)	Remainder

Table 1: Chemical Composition of EN AW-6060 Aluminum Alloy.[1][2]

Physical and Mechanical Properties

EN AW-6060 is known for its excellent corrosion resistance, good weldability, and high-quality surface finish, making it particularly suitable for decorative anodizing.[1] Its physical and mechanical properties can vary depending on the heat treatment (temper) applied.

Physical Properties

The fundamental physical properties of EN AW-6060 are summarized in the table below.



Property	Value
Density	~2.7 g/cm³
Melting Range	615 - 655 °C
Modulus of Elasticity	~69 GPa
Thermal Conductivity	~200 W/m·K
Electrical Resistivity	~34 nΩ·m
Coefficient of Linear Thermal Expansion	~23.4 x 10 ⁻⁶ K ⁻¹

Table 2: Physical Properties of EN AW-6060.

Mechanical Properties

Mechanical properties are highly dependent on the temper of the alloy, which is achieved through specific heat treatment processes. The T4, T5, T6, and T66 tempers are common for this alloy. The table below presents typical minimum values for extruded profiles according to the EN 755-2:2016 standard.

Temper	Wall Thickness (t) [mm]	Proof Strength (Rp0,2) [MPa]	Tensile Strength (Rm) [MPa]	Elongation (A) [%]	Hardness (HBW)
T4	All	≥ 80	≥ 150	≥ 10	~50
T5	t ≤ 5	≥ 120	≥ 160	≥ 8	~60
T5	5 < t ≤ 25	≥ 100	≥ 140	≥8	~60
Т6	t ≤ 10	≥ 160	≥ 190	≥8	~75
Т66	t ≤ 5	≥ 150	≥ 190	≥ 8	~70

Table 3: Mechanical Properties of EN AW-6060 for Various Tempers.



Experimental Protocols: Heat Treatment (Artificial Aging)

To achieve the desired mechanical properties, EN AW-6060 undergoes a precipitation hardening process. A typical experimental workflow for achieving a T6 temper from a solutionized state (T4) involves artificial aging.

Methodology: Artificial Aging to T6 Temper

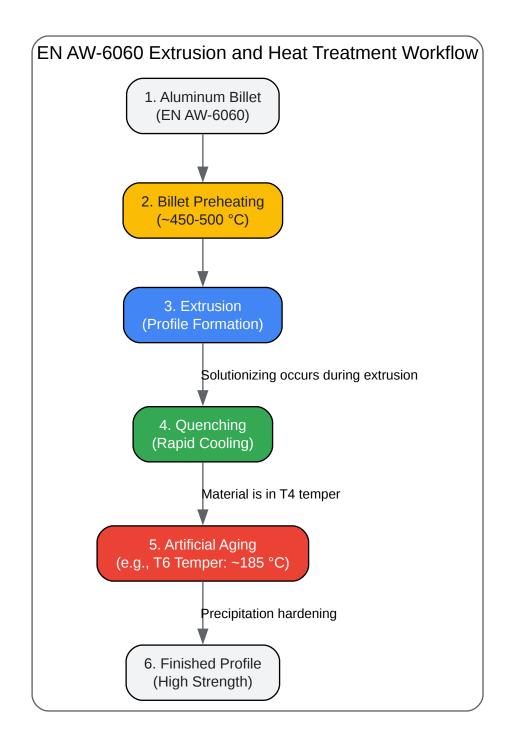
- Solution Heat Treatment: The material is first heated to a temperature of approximately 530
 °C and held until a homogeneous solid solution is formed.
- Quenching: Immediately after solution heat treatment, the material is rapidly cooled (quenched) in water to prevent the precipitation of coarse phases. At this stage, the alloy is in the T4 temper.
- Artificial Aging (Precipitation Hardening): The quenched material is then aged at an elevated temperature. For a T6 temper, this typically involves heating the material to a range of 175-185 °C and holding it for 6-8 hours.
- Cooling: After aging, the material is cooled to room temperature. The cooling rate is generally not critical at this stage.

This process promotes the formation of fine, uniformly distributed Mg₂Si precipitates within the aluminum matrix, which impede dislocation movement and significantly increase the strength and hardness of the alloy.

Visualization of Workflow

The following diagram illustrates the typical manufacturing and treatment workflow for producing high-strength EN AW-6060 profiles.





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Figure 1: Workflow for the production of EN AW-6060 extruded profiles.



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References

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